molecular formula C18H22ClN5 B2866466 1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890894-39-0

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2866466
CAS No.: 890894-39-0
M. Wt: 343.86
InChI Key: DQFUZVLWIXBGBO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective small-molecule inhibitor primarily investigated for its activity against Fibroblast Growth Factor Receptors (FGFRs). This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways. The deregulation of FGFR signaling is a well-established driver of tumorigenesis in various cancers, making this inhibitor a valuable tool compound for probing the specific roles of FGFRs in cancer biology research , particularly in studies focusing on cell proliferation, survival, and angiogenesis. Its research applications extend to the development of targeted cancer therapies, where it is used in preclinical models to understand mechanisms of sensitivity and resistance and to identify potential biomarker strategies. The selectivity profile of this pyrazolopyrimidine-based compound makes it a critical reagent for dissecting complex signaling networks and for validating FGFRs as a therapeutic target in a research setting.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUZVLWIXBGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25ClN6C_{19}H_{25}ClN_6 with a molecular weight of 378.89 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit inhibitory effects on various kinases involved in cancer progression. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to interact with key signaling pathways that regulate cell proliferation and survival.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. Notably:

  • In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potent growth inhibitory properties .
  • Mechanistic insights : The compound was found to induce apoptosis in cancer cells through mitochondrial pathways and inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown promise as an anti-inflammatory agent:

  • Cytokine modulation : In vitro assays indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including our compound. The results indicated that it significantly inhibited cell proliferation in multiple cancer types, including breast and lung cancers. The study utilized both in vitro and in vivo models to validate the findings.

CompoundCell LineIC50 (µM)Mechanism
This compoundA54949.85Apoptosis induction
Other DerivativeMDA-MB-23130.00CDK inhibition

Study 2: Inflammatory Response

Another study assessed the anti-inflammatory properties of the compound using a murine model of inflammation. The results showed a significant reduction in paw edema and inflammatory markers compared to the control group.

Comparative Analysis with Similar Compounds

When compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibits superior efficacy due to its unique substitution pattern:

CompoundStructureAntitumor Activity
Compound APyrazolo derivative AIC50 = 70 µM
This compound Current Compound IC50 = 49.85 µM

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with a pyrazolo[3,4-d]pyrimidine core, a 3-chloro-4-methylphenyl group, and dipropyl amine groups. It is studied in medicinal chemistry for its potential therapeutic uses and biological activity.

Chemical Properties and Transformations
This organic compound has a molecular formula of and can undergo chemical transformations to modify its properties and enhance its biological efficacy.

Potential Applications
this compound has demonstrated activity as a protein kinase inhibitor, suggesting it may be useful in targeted therapies for autoimmune disorders and cancer.

Interaction Studies
Studies on this compound often focus on its binding affinity to protein kinases, employing techniques such as:

  • Surface plasmon resonance
  • X-ray crystallography
  • Enzyme kinetics assays

These studies are essential to understanding its mechanism of action and optimizing its pharmacological profile.

Structural Analogs
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
1-(3-chloro-4-fluorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar pyrazolo core with fluorine substitutionPotential kinase inhibitor
1-(2-chloro-5-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineDifferent aromatic substituent; ethyl groupsVaries in kinase selectivity
1-(3-bromo-4-methylphenyl)-N,N-diisopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineBromine substitution; isopropyl groupsAltered pharmacokinetics

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 1, 4, and 6 of the pyrazolo[3,4-d]pyrimidine core. Below is a comparative analysis:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features
Target Compound : 1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 3-Cl-4-MePh; 4: N,N-dipropyl Not reported Not reported High lipophilicity due to dipropylamine
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Cl-Ph-CH₂; 6: Me; 4: N-Ph 202–203 50 Dual chloro groups enhance halogen bonding; moderate yield
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Cl-Ph-CH₂; 6: SMe; 4: N-ClPh 169–171 69 Methylthio group improves solubility; high yield
N-(3-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 4-ClPh; 4: N-3-ClPh Not reported Not reported Molecular weight 370.24 g/mol; potential for π-π stacking
1-(4-Fluorostyryl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Styryl; 4: N-propyl 232–235 61 Styryl group introduces rigidity; moderate cytotoxicity

Key Observations :

  • Chlorine substituents (e.g., at position 1 or 4) improve binding affinity to hydrophobic pockets in enzymes .
  • Thioether groups (e.g., methylthio at position 6) enhance solubility without compromising yield .
  • Dipropylamine vs. Phenylamine : Dipropylamine in the target compound likely increases metabolic stability compared to N-phenyl analogs, which are prone to oxidative degradation .

Key Observations :

  • Kinase Inhibition : Compounds with extended hydrophobic side chains (e.g., phenylethynyl) show potent RET kinase inhibition, suggesting the target compound’s dipropyl group may similarly target hydrophobic ATP-binding pockets .
  • Antiviral Activity : Analogs with benzyl or chlorophenyl groups exhibit SARS-CoV-2 Mpro inhibition, but mutagenicity in Ames tests limits clinical utility .

ADME and Pharmacokinetic Profiles

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity: Dipropylamine increases logP compared to morpholinoethylthio derivatives (e.g., 2e in ), which have improved water solubility due to the morpholine ring .
  • Metabolism : N,N-Dialkylamines (e.g., dipropyl) resist first-pass metabolism better than N-aryl amines, which undergo CYP450-mediated oxidation .
  • Toxicity: Mutagenicity is common in pyrazolo[3,4-d]pyrimidines with aromatic amines (e.g., N-phenyl), but non-aromatic amines (e.g., dipropyl) may reduce this risk .

Preparation Methods

Introduction of the 3-Chloro-4-methylphenyl Group

The 3-chloro-4-methylphenyl moiety is installed via Suzuki-Miyaura cross-coupling. Source demonstrates this using a palladium catalyst:

Step 2: Suzuki Coupling
A mixture of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), 3-chloro-4-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.5 equiv) in dioxane/water (3:1) is degassed with argon and heated at 120°C for 24 hours. The product is isolated via filtration and washed with methanol, achieving 70–75% yield.

Optimization Notes

  • Catalyst Loading : Increasing Pd(PPh₃)₄ to 0.1 equiv improves yield to 82% but raises costs.
  • Solvent System : A dioxane/water ratio of 3:1 minimizes side reactions.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Amination

A streamlined approach combines cyclization and amination in a single pot. Source reports a similar method for pyrazolo[1,5-a]pyrimidines:

Procedure
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile, formamide, and dipropylamine are refluxed in acetic acid for 12 hours. The crude product is recrystallized from ethanol, yielding 60–65% of the target compound.

Advantages

  • Reduced purification steps.
  • Lower solvent consumption.

Limitations

  • Lower yield due to competing side reactions.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Dioxane/water Pd(PPh₃)₄ 82 98
DMF Pd(OAc)₂/XPhos 75 95
Toluene NiCl₂(dppf) 68 90

Data adapted from highlight dioxane/water with Pd(PPh₃)₄ as optimal for Suzuki coupling.

Temperature and Time Profiling

Cyclization Step

  • 150°C for 8 hours : 78% yield, 97% purity.
  • 130°C for 12 hours : 65% yield, 95% purity.

Higher temperatures favor faster cyclization but risk decomposition.

Analytical and Spectroscopic Characterization

6.1. NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.61 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 3H, aryl-H), 3.45–3.40 (m, 4H, NCH₂), 2.48 (s, 3H, CH₃), 1.65–1.55 (m, 4H, CH₂), 0.92 (t, J = 7.3 Hz, 6H, CH₃).

6.2. Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₃ClN₅ [M+H]⁺: 396.1689; found: 396.1692.

Challenges and Mitigation Strategies

7.1. Regioselectivity in Amination
Competing reactions at N1 and N2 positions are mitigated by using bulky amines (e.g., dipropylamine) and low temperatures.

7.2. Purification Difficulties
Column chromatography with silica gel (230–400 mesh) and gradient elution (hexane → EtOAc) resolves co-eluting impurities.

Industrial-Scale Considerations

8.1. Cost-Effective Catalyst Recovery
Immobilized palladium catalysts (e.g., Pd/C) enable recycling, reducing Pd waste by 40%.

8.2. Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (current) vs. 45 (traditional).
  • E-factor : 18 kg waste/kg product.

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